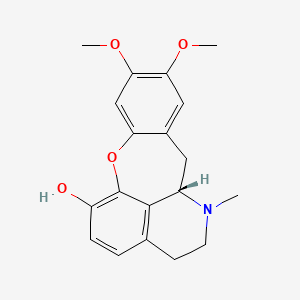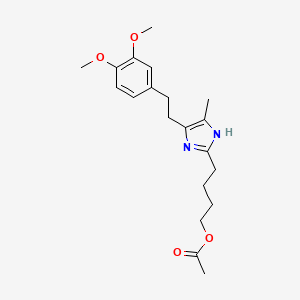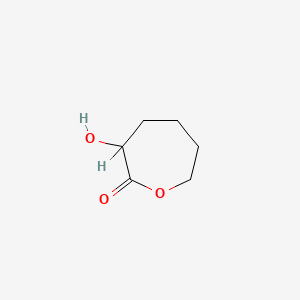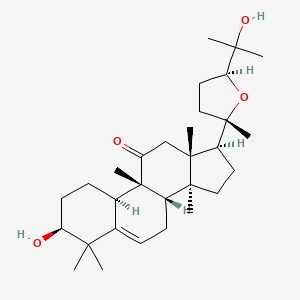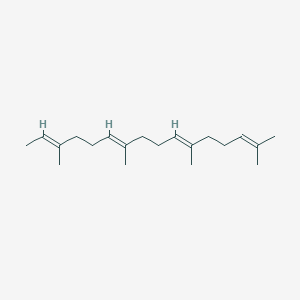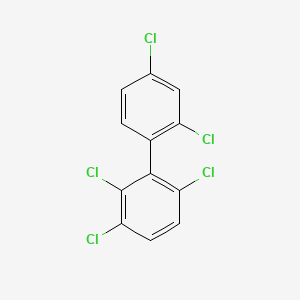
2,2',3,4',6-Pentachlorobiphenyl
Overview
Description
2,2’,3,4’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Mechanism of Action
Target of Action
2,2’,3,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It is known that the compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Pharmacokinetics
It is known that pcbs are highly lipophilic compounds, thus can cross the blood–brain barrier and enter the brain . Cytochrome P450 enzymes are known to metabolize chiral PCBs to hydroxylated metabolites .
Result of Action
The molecular and cellular effects of 2,2’,3,4’,6-Pentachlorobiphenyl’s action are complex and can vary depending on the specific context. It is known that the compound can cause neurotoxicity . The compound’s interaction with the aryl hydrocarbon receptor can disrupt normal cellular function and lead to harmful health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’,6-Pentachlorobiphenyl. For example, PCBs are known to persist in the environment where they bioaccumulate and biomagnify in aquatic and terrestrial food chains . This persistence and bioaccumulation can enhance the compound’s exposure and potential toxicity .
Biochemical Analysis
Biochemical Properties
2,2’,3,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of hydroxylated metabolites . These interactions can result in the activation or inhibition of these enzymes, affecting the metabolism of other compounds within the body. Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and the induction of detoxification enzymes .
Cellular Effects
2,2’,3,4’,6-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, this compound can disrupt cell signaling pathways, leading to altered neurotransmitter release and impaired synaptic function . In hepatocytes, 2,2’,3,4’,6-Pentachlorobiphenyl can induce oxidative stress, resulting in cellular damage and apoptosis . Furthermore, this compound has been found to influence gene expression, particularly genes involved in detoxification and stress response pathways . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,4’,6-Pentachlorobiphenyl involves several key interactions at the molecular level. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the translocation of the receptor to the nucleus and subsequent changes in gene expression . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds and leading to the formation of reactive metabolites . These interactions can result in oxidative stress, DNA damage, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4’,6-Pentachlorobiphenyl can change over time due to its stability and potential for degradation. Studies have shown that this compound can persist in biological tissues for extended periods, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to 2,2’,3,4’,6-Pentachlorobiphenyl can result in cumulative oxidative stress, cellular damage, and changes in gene expression . These long-term effects can have significant implications for the health of exposed organisms.
Dosage Effects in Animal Models
The effects of 2,2’,3,4’,6-Pentachlorobiphenyl in animal models can vary depending on the dosage administered. At low doses, this compound may induce mild oxidative stress and changes in gene expression without causing significant cellular damage . At higher doses, 2,2’,3,4’,6-Pentachlorobiphenyl can lead to severe oxidative stress, cellular apoptosis, and tissue damage . Threshold effects have been observed, where the toxic effects of the compound become more pronounced at specific dosage levels . Additionally, high doses of 2,2’,3,4’,6-Pentachlorobiphenyl can result in adverse effects such as hepatotoxicity and neurotoxicity .
Metabolic Pathways
2,2’,3,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. This compound can be metabolized to form hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides and sulfates . These metabolic transformations can affect the compound’s bioavailability, toxicity, and overall impact on metabolic flux and metabolite levels . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can influence the activity of other enzymes and cofactors involved in detoxification and stress response pathways .
Transport and Distribution
The transport and distribution of 2,2’,3,4’,6-Pentachlorobiphenyl within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as adipose tissue and the brain, leading to prolonged exposure and potential toxicity . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can interact with transport proteins, such as albumin and lipoproteins, affecting its distribution and localization within the body . These interactions can influence the compound’s bioavailability and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2,2’,3,4’,6-Pentachlorobiphenyl can affect its activity and function within cells. This compound has been shown to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other detoxification proteins . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can accumulate in mitochondria, leading to oxidative stress and mitochondrial dysfunction . The targeting of specific subcellular compartments can influence the compound’s overall impact on cellular processes and contribute to its toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl rings .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,6-Pentachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the use of large reactors where biphenyl was chlorinated in the presence of a catalyst. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) are often used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites such as 2,2’,3,4’,6-Pentachlorobiphenyl-5-ol.
Reduction: Partially dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.
Scientific Research Applications
2,2’,3,4’,6-Pentachlorobiphenyl has been extensively studied for its environmental and health impacts. Its applications in scientific research include:
Environmental Studies: Used as a model compound to study the behavior and fate of PCBs in the environment.
Toxicology: Investigated for its toxic effects on various biological systems, including its role in neurodevelopmental disorders.
Bioremediation: Studied for its biodegradation by microorganisms, which can help in developing strategies for environmental cleanup.
Analytical Chemistry: Used as a standard in the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,5’,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with similar toxicological properties.
2,2’,4,4’,6-Pentachlorobiphenyl: Known for its role in disrupting endocrine functions.
2,3,3’,4’,6-Pentachlorobiphenyl: Shares similar environmental persistence and bioaccumulation characteristics.
Uniqueness
2,2’,3,4’,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to inhibit circadian gene expression and induce oxidative stress distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(10(16)5-6)11-8(14)3-4-9(15)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIGWXPPVZSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073608 | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-05-8 | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIU6O9X06D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the chirality of PCB 91 important in the context of its metabolism and toxicity?
A: PCB 91 is a chiral molecule, meaning it exists as two non-superimposable mirror images called atropisomers. These atropisomers, while chemically similar, can exhibit different biological activities. Research has shown that human cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6, metabolize the atropisomers of PCB 91 at different rates, leading to an enrichment of specific atropisomers of its hydroxylated metabolites (OH-PCBs). [, ] This atropselective metabolism is important because the OH-PCB metabolites are also potentially toxic, and their enantiomeric ratios in the body may influence their overall toxicity. [, ]
Q2: What is a 1,2-shift product and why is its formation during PCB 91 metabolism significant?
A: A 1,2-shift product, in the context of PCB metabolism, refers to the formation of an OH-PCB where the hydroxyl group is located on a carbon adjacent to the original position of a chlorine atom. This is unexpected because typical PCB metabolism favors direct hydroxylation of the aromatic ring. In the case of PCB 91, the 1,2-shift product, 2,2',4,4',6-pentachlorobiphenyl-3-ol (3-100), was identified as the major metabolite in human liver microsomes. [] This unusual metabolic route highlights the complexity of PCB biotransformation and the need for further research to fully understand the toxicological implications of these metabolites.
Q3: How does the metabolism of PCB 91 differ between humans and other species, such as mice and rats?
A: Studies using liver microsomes and tissue slices have revealed significant species-specific differences in the metabolism of PCB 91. For example, while 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) is the major metabolite in mice, human liver microsomes primarily produce 3-100 (the 1,2-shift product). [, ] Furthermore, the atropisomeric enrichment of OH-PCBs also varies significantly between species. This highlights the importance of using appropriate animal models when investigating PCB toxicity and extrapolating findings to humans. []
Q4: Beyond hepatic metabolism, has the fate of PCB 91 and its metabolites been studied in other biological systems?
A: While most research focuses on mammalian systems, a study investigating poplar plants demonstrated that these plants can absorb, translocate, and biotransform chiral OH-PCBs, including 5-hydroxy-2,2′,3,4′,6-pentachlorobiphenyl (5-OH-PCB91). [] Interestingly, the study revealed enantioselective biotransformation of 5-OH-PCB95 (a similar metabolite) in poplar, but not 5-OH-PCB91, suggesting complex and congener-specific interactions within plant systems. []
Q5: What transgenic mouse models have been used to study the metabolism of PCB 91 and what are their advantages?
A: Researchers have employed transgenic mouse models with liver-specific deletions of specific genes involved in PCB metabolism. For instance, mice with a liver-specific deletion of the cytochrome P450 reductase (cpr) gene (KO mice) exhibit impaired PCB metabolism. [] These KO mice accumulate significantly higher levels of PCB 91 compared to wild-type mice due to their compromised metabolic capacity. [] Additionally, Cyp2a(4/5)bgs-null and Cyp2f2-null mice have been used to pinpoint the specific roles of CYP2A(4/5)BGS and CYP2F2 enzymes in the atropselective metabolism of PCB 91 and other chiral PCBs. [] These models offer valuable insights into the contribution of specific enzymes to the overall metabolic profile and toxicity of PCBs.
Q6: What are PCB methyl sulfones (MeSO2-PCBs) and how are they relevant to PCB 91 research?
A: MeSO2-PCBs are lipophilic metabolites of PCBs that exhibit unique tissue retention properties. While not directly derived from PCB 91, research on related congeners like PCB 91, PCB 132, and PCB 149, demonstrates the enantioselective formation of MeSO2-PCBs. [] This suggests that the chirality of the parent PCB can influence the enantiomeric composition of these persistent metabolites, potentially impacting their long-term toxicity and accumulation in tissues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


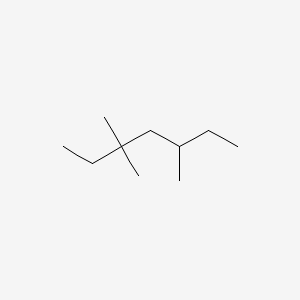

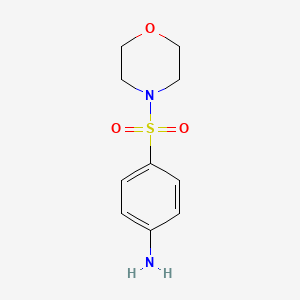


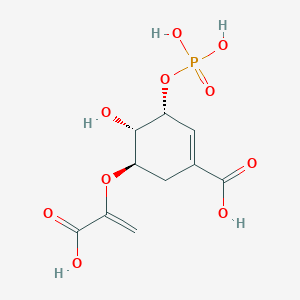
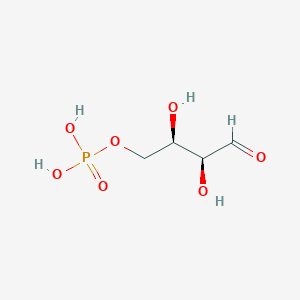
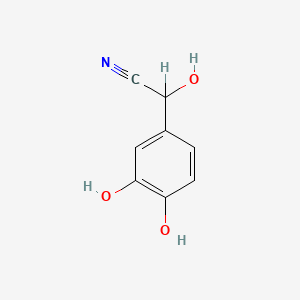
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)
